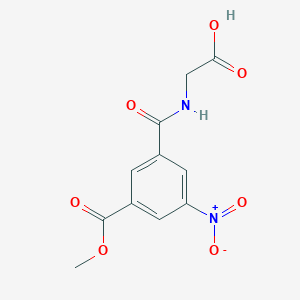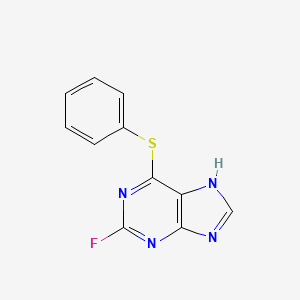
5-iodo-1-pyridin-3-yl-1H-indazole
Overview
Description
5-iodo-1-pyridin-3-yl-1H-indazole is a heterocyclic compound that features an indazole core substituted with an iodine atom at the 5-position and a pyridinyl group at the 1-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-pyridin-3-yl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-iodoaniline with 3-pyridinecarboxaldehyde under acidic conditions to form the indazole core. This is followed by iodination at the 5-position using iodine or an iodine-containing reagent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-iodo-1-pyridin-3-yl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indazole core can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling: Palladium or copper catalysts are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-iodo-1-pyridin-3-yl-1H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as a kinase inhibitor for cancer treatment.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-iodo-1-pyridin-3-yl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A basic indazole structure without any substituents.
5-Bromo-1-(3-pyridinyl)indazole: Similar to 5-iodo-1-pyridin-3-yl-1H-indazole but with a bromine atom instead of iodine.
1-(3-Pyridinyl)-2H-indazole: An isomer with the pyridinyl group at a different position.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in various chemical reactions and may also affect its interaction with biological targets .
Properties
Molecular Formula |
C12H8IN3 |
|---|---|
Molecular Weight |
321.12 g/mol |
IUPAC Name |
5-iodo-1-pyridin-3-ylindazole |
InChI |
InChI=1S/C12H8IN3/c13-10-3-4-12-9(6-10)7-15-16(12)11-2-1-5-14-8-11/h1-8H |
InChI Key |
ZECDJMNIBZMRED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C3=C(C=C(C=C3)I)C=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl-pyrazolo[1,5-a]pyrimidin-5-yl-amine](/img/structure/B8364371.png)

![tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8364395.png)








![4-[2-(2-Amino-3-benzoylphenyl)acetyl]morpholine](/img/structure/B8364480.png)
